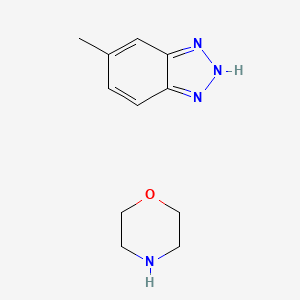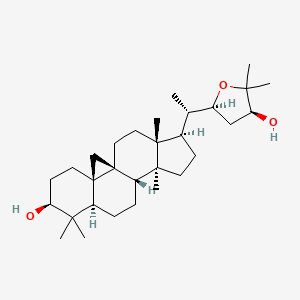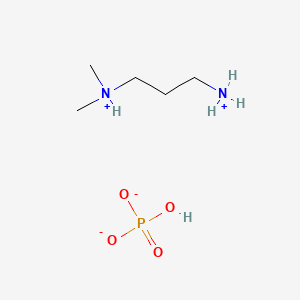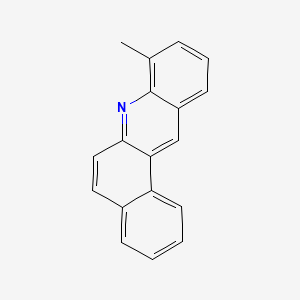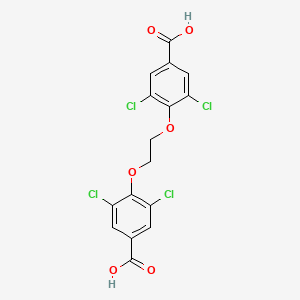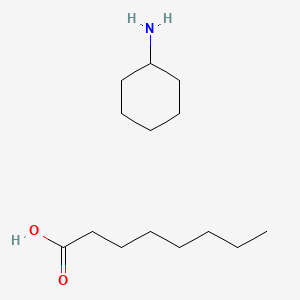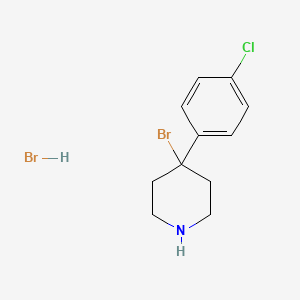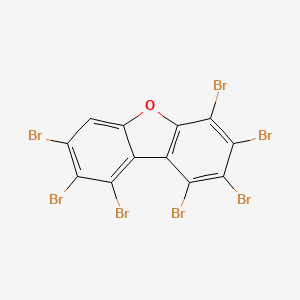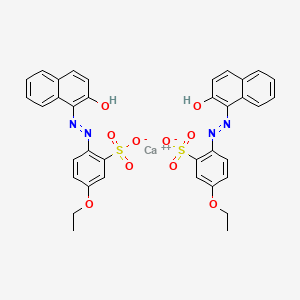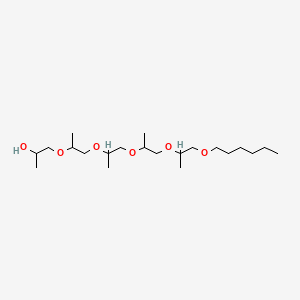
4,7,10,13,16-Pentaoxadocosan-2-ol, 5,8,11,14-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7,10,13,16-Pentaoxadocosan-2-ol, 5,8,11,14-tetramethyl- is a complex organic compound with the molecular formula C21H44O6. It is characterized by its multiple ether linkages and methyl groups, which contribute to its unique chemical properties .
Preparation Methods
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the ether linkages can be targeted by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,7,10,13,16-Pentaoxadocosan-2-ol, 5,8,11,14-tetramethyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying the behavior of ether linkages in biological systems.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its unique structural properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The ether linkages and methyl groups allow it to interact with various enzymes and receptors, potentially altering their activity. The pathways involved are still under investigation, but it is believed that the compound can modulate signal transduction pathways and enzyme activity .
Comparison with Similar Compounds
Similar compounds include other polyether compounds and methylated ethers. Compared to these, 4,7,10,13,16-Pentaoxadocosan-2-ol, 5,8,11,14-tetramethyl- is unique due to its specific arrangement of ether linkages and methyl groups, which confer distinct chemical and physical properties . Some similar compounds are:
- 1,4,7,10,13,16-Hexaoxacyclooctadecane
- 1,4,7,10,13,16-Hexaazacyclooctadecane
Properties
CAS No. |
55546-24-2 |
|---|---|
Molecular Formula |
C21H44O6 |
Molecular Weight |
392.6 g/mol |
IUPAC Name |
1-[1-[1-[1-(1-hexoxypropan-2-yloxy)propan-2-yloxy]propan-2-yloxy]propan-2-yloxy]propan-2-ol |
InChI |
InChI=1S/C21H44O6/c1-7-8-9-10-11-23-13-18(3)25-15-20(5)27-16-21(6)26-14-19(4)24-12-17(2)22/h17-22H,7-16H2,1-6H3 |
InChI Key |
CRVPVKFWRCLDJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOCC(C)OCC(C)OCC(C)OCC(C)OCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[1-Methyl-2-(4-nonylphenoxy)ethoxy]propan-2-OL](/img/structure/B12666363.png)
